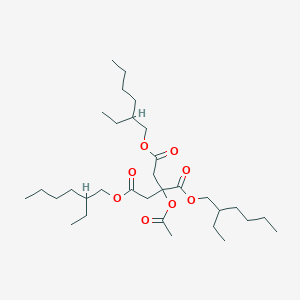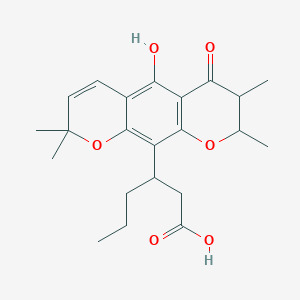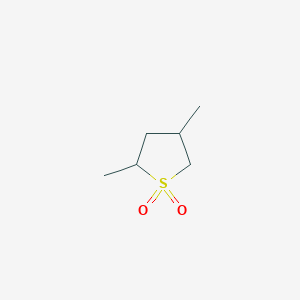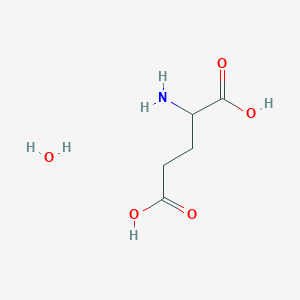
DL-Ácido glutámico monohidratado
Descripción general
Descripción
DL-Glutamic acid monohydrate is a racemic mixture of the proteinogenic amino acid L-Glutamic acid and the non-proteinogenic amino acid D-Glutamic acid. It is a non-essential amino acid that plays a crucial role in neurotransmission as an excitatory amino acid. The compound is commonly used in various scientific research applications due to its unique properties .
Aplicaciones Científicas De Investigación
DL-Glutamic acid monohydrate is widely used in scientific research across various fields:
Chemistry: It is used to study mechanisms of crystal formation and self-assembly on surfaces.
Biology: The compound serves as a nitrogen source for the culture of nematode eggs and other microorganisms.
Industry: DL-Glutamic acid monohydrate is used in the production of food additives and flavor enhancers.
Mecanismo De Acción
Target of Action
DL-Glutamic acid monohydrate is a racemic mixture of the proteinogenic amino acid L-Glutamic acid and the non-proteinogenic amino acid D-Glutamic acid . It primarily targets kainate, NMDA, AMPA, and metabotropic glutamatergic receptors . These receptors play a crucial role in neurotransmission, making DL-Glutamic acid monohydrate an excitatory amino acid neurotransmitter .
Mode of Action
DL-Glutamic acid monohydrate acts as an agonist at its primary targets . This means it binds to these receptors and activates them, leading to an increase in the neurotransmission activity. The activation of these receptors results in various physiological responses, including the regulation of synaptic plasticity, which is important for learning and memory.
Biochemical Pathways
DL-Glutamic acid monohydrate is involved in various metabolic pathways. It serves as a precursor molecule for the synthesis of various metabolites, including N-acetyl-L-glutamate, δ-1-Pyrroline-5-carboxylate, β-citrylglutamate, and L-γ-glutamyl-L-cysteine . It is also synthesized from glutamine, α-ketoglutarate, and 5-oxoproline . In addition, it is involved in the biosynthesis of amino acids such as L-proline and L-arginine .
Pharmacokinetics
Its solubility in 1m hcl suggests that it may be well-absorbed in the stomach, where the ph is acidic
Action Environment
The action, efficacy, and stability of DL-Glutamic acid monohydrate can be influenced by various environmental factors. For instance, the pH of the environment can affect its solubility and therefore its absorption and bioavailability Additionally, the presence of other molecules can impact its ability to bind to its target receptors
Análisis Bioquímico
Biochemical Properties
DL-Glutamic acid monohydrate acts as an excitatory amino acid neurotransmitter. It is an agonist at kainate, NMDA, AMPA, and metabotropic glutamatergic receptors . This means it interacts with these receptors, triggering biochemical reactions. The nature of these interactions involves the binding of DL-Glutamic acid monohydrate to the receptor, which then triggers a response within the cell.
Cellular Effects
DL-Glutamic acid monohydrate influences cell function by acting as a neurotransmitter. It can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, when DL-Glutamic acid monohydrate binds to its receptors, it can trigger intracellular signaling pathways that lead to changes in gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of DL-Glutamic acid monohydrate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, when DL-Glutamic acid monohydrate binds to a receptor, it can inhibit or activate an enzyme, leading to changes in the cell’s metabolic activity.
Temporal Effects in Laboratory Settings
The effects of DL-Glutamic acid monohydrate can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, the absorption spectra of DL-Glutamic acid monohydrate at different sample concentrations can be analyzed over time using terahertz time-domain spectroscopy .
Dosage Effects in Animal Models
The effects of DL-Glutamic acid monohydrate can vary with different dosages in animal models . For instance, high doses of DL-Glutamic acid monohydrate might have toxic or adverse effects, while lower doses might have threshold effects observed in these studies.
Metabolic Pathways
DL-Glutamic acid monohydrate is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, DL-Glutamic acid monohydrate is a precursor molecule for the synthesis of various metabolites .
Transport and Distribution
DL-Glutamic acid monohydrate is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation . For instance, DL-Glutamic acid monohydrate can be transported to specific locations within the cell where it exerts its effects.
Subcellular Localization
The subcellular localization of DL-Glutamic acid monohydrate can affect its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For example, DL-Glutamic acid monohydrate might be directed to specific locations within the cell where it can exert its effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: DL-Glutamic acid monohydrate can be synthesized through several methods. One common approach involves the resolution of DL-glutamic acid as its acetyl derivative using porcine renal acylase I . Another method includes the use of copper(II) ion, hydrogen peroxide, and pyrocathechol violet for the analysis and preparation of DL-glutamic acid .
Industrial Production Methods: Industrial production of DL-Glutamic acid monohydrate typically involves the fermentation of glucose or other carbohydrates using specific strains of bacteria such as Corynebacterium glutamicum. The fermentation process is followed by extraction and purification to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: DL-Glutamic acid monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form α-ketoglutaric acid.
Reduction: Reduction reactions can convert it into glutamate.
Substitution: It can undergo substitution reactions to form derivatives such as N-acetylglutamic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acetyl chloride is often used for acetylation reactions.
Major Products:
Oxidation: α-Ketoglutaric acid.
Reduction: Glutamate.
Substitution: N-acetylglutamic acid
Comparación Con Compuestos Similares
L-Glutamic acid: A proteinogenic amino acid that is a component of many proteins.
D-Glutamic acid: A non-proteinogenic amino acid with limited occurrence in nature.
L-Glutamine: An amino acid used in protein synthesis and as a fuel source for cells.
Uniqueness: DL-Glutamic acid monohydrate is unique due to its racemic mixture, which allows it to be used in a broader range of applications compared to its individual enantiomers. Its ability to act as an excitatory neurotransmitter and its role in various biochemical processes make it a valuable compound in scientific research .
Propiedades
IUPAC Name |
2-aminopentanedioic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.H2O/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDAOHVKBFBBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049239 | |
| Record name | DL-Glutamic acid monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19285-83-7, 617-65-2 | |
| Record name | DL-Glutamic acid monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-glutamic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of DL-Glutamic acid monohydrate?
A1: DL-Glutamic acid monohydrate has the molecular formula C5H9NO4·H2O. [, ] While its exact molecular weight is not explicitly stated in the provided research, it can be calculated based on the formula. Spectroscopic data, such as NMR or IR, are not discussed in detail within these research abstracts.
Q2: What is known about the crystal structure of DL-Glutamic acid monohydrate?
A2: DL-Glutamic acid monohydrate forms centrosymmetric crystals. [] Research has shown that its nonpolar {110} faces display pyroelectricity, attributed to an interchange of enantiomers at specific chiral crystal sites. [] This disorder is supported by atom-atom potential energy calculations. [] Pressure-induced phase transitions in the crystal structure have also been reported. []
Q3: How does the choice of solvent affect the study of DL-Glutamic acid monohydrate?
A3: While not directly focused on DL-Glutamic acid monohydrate, research on similar organic compounds highlights the significant impact of solvent choice on experimental results. [] Differences in CCN activation, potentially due to residual solvent, particle morphology variations, and gas-particle phase reactions, were observed depending on whether water or methanol was used as the solvent. [] This emphasizes the need for careful consideration of solvent effects in experimental design and interpretation, particularly in studies involving atomization and aerosol generation.
Q4: Can DL-Glutamic acid monohydrate be used in enantiomeric resolution?
A4: Yes, DL-Glutamic acid monohydrate plays a crucial role in solid-state deracemization processes. [] It can undergo a complete crystal transformation from a racemic compound solvate (the monohydrate form) to small-sized conglomerate anhydrate crystals. [] This transformation, coupled with the introduction of larger seeds of a single chirality and a racemization catalyst, allows for enantiomeric enrichment in the solid state. []
Q5: What analytical techniques are relevant to the study of DL-Glutamic acid monohydrate?
A5: Although not explicitly stated in the provided abstracts, several analytical techniques are likely employed in the study of DL-Glutamic acid monohydrate. These could include:
- X-ray crystallography: To determine crystal structure and analyze phase transitions. [, ]
- Microscopy techniques: To visualize crystal morphology and transformations. [, ]
- Spectroscopy methods (e.g., NMR, IR): To characterize the compound and investigate potential solvent interactions. []
- Chromatographic techniques (e.g., HPLC): To analyze enantiomeric purity during resolution processes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



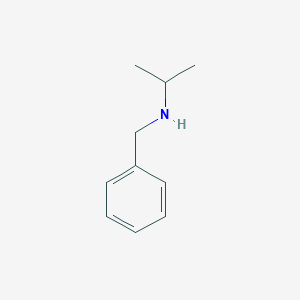
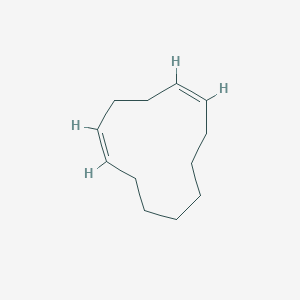


![1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B94802.png)

![2-(p-nitrophenyl)-2H-naphtho[1,2-d]triazole-6,8-disulphonic acid](/img/structure/B94805.png)
